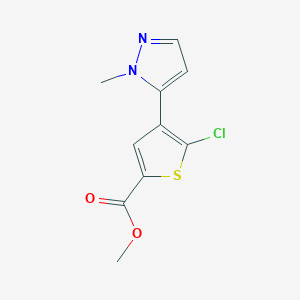
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, commonly known as BOC-Glycine, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BOC-Glycine is not well understood, and further studies are required to elucidate its mode of action. However, it is believed that BOC-Glycine may exert its effects by modulating various biochemical pathways, including the inhibition of proteases and enzymes.
Biochemical and Physiological Effects:
BOC-Glycine has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme (ACE) and the modulation of glutamate receptor activity. It has also been reported to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOC-Glycine has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents and reaction conditions. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for the research on BOC-Glycine, including the development of novel synthetic methods for its preparation, the elucidation of its mechanism of action, and the exploration of its potential applications in drug discovery and biochemical studies. Further studies are also required to investigate the potential side effects and toxicity of BOC-Glycine, which will be critical for its safe use in various applications.
Conclusion:
In conclusion, BOC-Glycine is a versatile chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its ease of synthesis, stability, and compatibility with various solvents and reaction conditions make it a valuable reagent for lab experiments. Further studies are required to elucidate its mechanism of action and explore its potential applications in drug discovery and biochemical studies.
Aplicaciones Científicas De Investigación
BOC-Glycine has been extensively used in scientific research for various purposes, including peptide synthesis, drug discovery, and biochemical studies. It is a commonly used reagent for the synthesis of peptides due to its ability to protect the amino group of glycine during peptide bond formation. BOC-Glycine is also used as a building block for the synthesis of various bioactive compounds, including protease inhibitors, enzyme inhibitors, and antimicrobial agents.
Propiedades
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKFWMTFVGDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)



![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)




![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)